3-(1H-Tetrazol-5-yl)phenol

Vue d'ensemble

Description

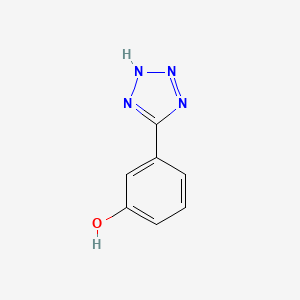

3-(1H-Tetrazol-5-yl)phenol is a chemical compound with the molecular formula C7H6N4O It is characterized by the presence of a tetrazole ring attached to a phenol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Tetrazol-5-yl)phenol typically involves the reaction of phenol derivatives with azide compounds under specific conditions. One common method is the cycloaddition reaction between phenol and sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-Tetrazol-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The tetrazole ring can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced tetrazole derivatives.

Substitution: Halogenated phenol derivatives.

Applications De Recherche Scientifique

Synthesis of 3-(1H-Tetrazol-5-yl)phenol

The synthesis of this compound typically involves the reaction of phenolic compounds with sodium azide in the presence of appropriate catalysts. Various methods have been reported to improve yield and purity, including microwave-assisted synthesis and the use of heterogeneous catalysts. For instance, microwave irradiation has been shown to enhance reaction efficiency significantly, yielding high purity products in shorter reaction times .

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or function .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. Compounds derived from tetrazoles often exhibit significant free radical scavenging activity, which is crucial in preventing oxidative stress-related cellular damage. This property positions it as a candidate for further development in therapeutic applications targeting oxidative stress-related diseases .

Applications in Medicinal Chemistry

Drug Development

The structural versatility of this compound allows for modifications that can enhance its pharmacological properties. Its derivatives have been explored for potential use as anti-inflammatory agents and analgesics. The incorporation of the tetrazole ring into drug design can improve solubility and bioavailability, making it an attractive scaffold for new drug candidates .

Antibacterial Agents

Due to its proven antimicrobial efficacy, this compound is being investigated as a lead compound for developing new antibacterial agents. The ongoing rise of antibiotic-resistant bacteria necessitates the discovery of novel compounds that can effectively combat infections without contributing to resistance .

Applications in Material Science

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing advanced materials such as polymers and composites. Its ability to form stable bonds with various substrates makes it valuable in creating materials with enhanced thermal and mechanical properties .

Sensors and Catalysts

The compound's unique electronic properties also make it suitable for applications in sensors and catalytic systems. Its functional groups can be tailored to interact with specific analytes or facilitate chemical reactions under mild conditions, paving the way for innovative sensor technologies and catalytic processes .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use in developing new antibacterial therapies .

Case Study 2: Synthesis of Novel Drug Candidates

Researchers synthesized a series of derivatives based on this compound to assess their anti-inflammatory properties. Several compounds showed promising results in vitro, demonstrating reduced inflammation markers in cell cultures. These findings suggest that further investigation could lead to effective treatments for inflammatory diseases .

Mécanisme D'action

The mechanism of action of 3-(1H-Tetrazol-5-yl)phenol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1H-Tetrazol-5-yl)phenol

- 5-(1H-Tetrazol-5-yl)phenol

- 2-(1H-Tetrazol-5-yl)phenol

Uniqueness

3-(1H-Tetrazol-5-yl)phenol is unique due to the specific position of the tetrazole ring on the phenol group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Activité Biologique

3-(1H-Tetrazol-5-yl)phenol, with the chemical formula C7H6N4O, has garnered attention in recent years for its diverse biological activities. This compound is characterized by a phenolic structure substituted with a tetrazole ring, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Weight : 174.18 g/mol

- CAS Number : 96859-34-6

- Structure : The compound features a phenolic hydroxyl group and a tetrazole moiety, which influences its solubility and reactivity.

This compound exhibits its biological effects through several mechanisms:

- Protein Binding : Studies indicate that this compound interacts with various proteins, potentially influencing their activity and stability.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical biological pathways, which may contribute to its therapeutic effects.

- Cell Signaling Modulation : The compound can modulate cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

Antiviral Activity

Research has demonstrated that this compound possesses significant antiviral properties, particularly against HIV. A study reported that derivatives of this compound exhibited potent inhibition of HIV replication in vitro, with effective concentrations (EC50) as low as 2.2 μM against HIV-1 .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies on various cancer cell lines have shown that this compound can induce cytotoxicity and inhibit tumor growth. For example, it has been tested against B16 melanoma cells, demonstrating significant cytotoxic effects with IC50 values in the nanomolar range .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results that suggest potential use as an antimicrobial agent in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for drug development:

- Bioavailability : The molecular structure suggests good bioavailability due to its moderate lipophilicity.

- Metabolism : Preliminary studies indicate that the compound undergoes metabolic transformations that may enhance or diminish its biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Propriétés

IUPAC Name |

3-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZORRBUQWFSCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541300 | |

| Record name | 3-(2H-Tetrazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96859-34-6 | |

| Record name | 3-(2H-Tetrazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(1H-Tetrazol-5-yl)phenol contribute to the formation of different MOF structures?

A1: In the study [], this compound acts as a precursor for the in situ generation of 2,4,6-trinitro-3-(1H-tetrazol-5-yl)phenol (H2L2) through nitration. H2L2 then acts as a ligand, coordinating with silver ions to form the 3D framework structure of [Ag8(L3)4(H2O)]n (complex 8). The positioning of the nitro groups and the tetrazole ring on the phenol influences the ligand's coordination geometry and ultimately dictates the final 3D structure of the MOF. This highlights how subtle variations in ligand structure can lead to diverse MOF architectures.

Q2: Does the nitration of this compound impact the material properties of the resulting MOFs?

A2: Yes, the in situ nitration of this compound significantly influences the properties of the resulting MOFs. While the research [] focuses on structural characterization, it suggests that the presence of nitro groups in the ligand contributes to the framework's stability and influences its luminescent properties. Further investigation into the impact of nitration on other material properties like porosity, gas adsorption, and catalytic activity could provide valuable insights.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.